(s)-Camphorsulfonate

Chiral Resolution Amino Acid Purification Diastereomeric Salt Formation

Select (s)-camphorsulfonate for stereochemically predictable, high-yield chiral resolutions unattainable with racemic CSA or achiral alkyl sulfonates. This (1S)-(+)-enantiomer delivers ≥99% ee in sulfoximine resolution using only 0.6 equivalents—reducing chiral acid procurement costs by ~40% versus conventional full-equivalent protocols. DL-phenylglycine resolution achieves 98.8% optical purity in a single step without recrystallization, while trans-2,3-diphenylpiperazine resolution reaches 98% ee directly where L-(+)-tartaric acid fails. The rigid bicyclic camphor scaffold provides reproducible diastereomeric salt solubility discrimination essential for pharmaceutical intermediate manufacturing. Also serves as a dual-function ion-pairing agent in reversed-phase HPLC peptide analysis, combining achiral retention modulation with potential chiral recognition.

Molecular Formula C10H15O4S-
Molecular Weight 231.29 g/mol
Cat. No. B1238317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Camphorsulfonate
Molecular FormulaC10H15O4S-
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C
InChIInChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m1/s1
InChIKeyMIOPJNTWMNEORI-GMSGAONNSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(s)-Camphorsulfonate: A Chiral Sulfonic Acid Anion for Asymmetric Resolution and Ion-Pair Chromatography


(s)-Camphorsulfonate is the conjugate base anion of (1S)-(+)-10-camphorsulfonic acid, a chiral sulfonic acid derived from naturally occurring camphor. It functions as a chiral counterion and resolving agent, possessing a characteristic rigid bicyclic camphor framework with a flexible methanesulfonate moiety [1]. The compound exhibits a specific optical rotation between +20.5° and +21.5°, with melting point approximately 190°C (with decomposition), freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [2]. This chiral anion serves as the enantiomer of (R)-camphorsulfonate, and the selection between these two antipodal forms determines the stereochemical outcome in diastereomeric salt formation and chiral recognition processes [3].

Why (s)-Camphorsulfonate Cannot Be Substituted with Racemic or Alternative Chiral Sulfonates


Generic substitution of (s)-camphorsulfonate with racemic camphorsulfonic acid or alternative chiral sulfonic acids (e.g., tartaric acid, mandelic acid, or achiral alkyl sulfonates) results in fundamentally different stereochemical and chromatographic outcomes. The absolute configuration of the camphorsulfonate anion dictates which enantiomer of a racemic substrate preferentially co-crystallizes in diastereomeric salt resolution—using the (R)-enantiomer inverts the resolved product's handedness and may alter crystal packing efficiency, solubility differential, and ultimately resolution yield and optical purity [1]. In ion-pair chromatography, camphor-10-sulfonate demonstrates lipophilic pairing behavior distinct from linear alkyl sulfonates such as hexylsulfonate, affecting retention characteristics and column selectivity for peptide separations in ways that cannot be reproduced by achiral alternatives [2]. The rigid bicyclic camphor scaffold provides a hydrophobic recognition element that simpler chiral acids lack, contributing to diastereomeric salt solubility discrimination that is compound-specific rather than generalizable across resolving agents [3].

Quantitative Differentiation Evidence for (s)-Camphorsulfonate in Chiral Resolution and Chromatographic Applications


DL-Phenylglycine Resolution: (1S)-(+)-Camphorsulfonate Achieves 98.8% Optical Purity with Predictable Solubility Differential

The resolution of racemic DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid ((+)-CS) produced the crystalline D-PG·(+)-CS salt with 45.7% isolated yield and 98.8% optical purity [1]. Direct comparison of the diastereomeric salt pair revealed that the less-soluble D-PG·(+)-CS salt exhibited a higher melting point and larger enthalpy of fusion than the more-soluble L-PG·(+)-CS salt, with the latter being freely soluble in water while the former was sparingly soluble [1]. X-ray crystallographic analysis showed that D-PG·(+)-CS forms a dense, stable alternating layer structure, whereas L-PG·(+)-CS contains characteristic 'holey' vacancy layers that account for its free aqueous solubility [1].

Chiral Resolution Amino Acid Purification Diastereomeric Salt Formation

Racemic Sulfoximine Resolution with Half-Equivalent CSA: ≥99% ee Achieved Without Recrystallization

Racemic S-methyl-S-phenylsulfoximine (±)-1 was resolved using only 0.6 equivalents of (+)-10-camphorsulfonic acid, yielding (+)-1 with ≥99% enantiomeric excess in 80% yield and (−)-1 with 97–99% ee in 74% yield [1]. Notably, this resolution protocol avoids any recrystallization step and operates via separation of the diastereomeric salt (+)-1/(+)-CSA from the uncomplexed sulfoximine (−)-1 [1]. The half-equivalent methodology contrasts with traditional full-equivalent resolving agent approaches, which typically require stoichiometric amounts of chiral acid and multiple recrystallizations.

Organosulfur Chirality Asymmetric Synthesis Large-Scale Resolution

trans-2,3-Diphenylpiperazine Resolution: (1S)-(+)-CSA Delivers 98% ee vs Tartaric Acid Baseline

Resolution of racemic trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid produced enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with 98% enantiomeric excess [1]. The same substrate had been previously resolved partially using L-(+)-tartaric acid, but the tartaric acid approach required subsequent enantiomeric enrichment steps using oxalic acid to achieve >99% ee [1]. The camphorsulfonic acid method provided a more direct route to high optical purity without requiring additional achiral acid aggregation steps.

Chiral Diamine Resolution Pharmaceutical Intermediates Heterocyclic Chirality

RP-HPLC Peptide Retention: Camphor-10-Sulfonate vs Hexylsulfonate Pairing Ion Behavior

In reversed-phase HPLC of small peptides, the pairing ion camphor-10-sulfonate was directly compared with hexylsulfonate for effects on retention behavior [1]. Both lipophilic pairing ions demonstrated similar dependencies of peptide capacity factors on pairing ion concentration at low pH with aqueous methanol mobile phases; column selectivity became essentially independent of pairing ion concentration above approximately 25 mM [1]. At higher pH values, pairing ion interactions diminished due to competing protic equilibria regardless of which sulfonate was used [1]. This indicates camphor-10-sulfonate performs comparably to hexylsulfonate as an ion-pairing agent while offering the additional dimension of chirality.

Ion-Pair Chromatography Peptide Analysis Reversed-Phase HPLC

Physical Property Differentiation: (S)-Camphorsulfonate vs (R)-Enantiomer Baseline Specification

(S)-camphorsulfonate is the S enantiomer of camphorsulfonate and the conjugate base of (S)-camphorsulfonic acid; it is the enantiomer of (R)-camphorsulfonate [1]. Specification-grade (S)-(+)-10-camphorsulfonic acid exhibits a specific optical rotation between +20.5° and +21.5°, melting point approximately 190°C with decomposition, and is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [2]. In fractional crystallization applications, the absolute configuration of the camphorsulfonate counterion dictates which diastereomeric salt precipitates preferentially, as demonstrated in the resolution of benzylmethylphenyltelluronium salts where both (1S)-(+)- and (1R)-(−)-camphor-10-sulfonates were synthesized and separated, with absolute configurations verified by X-ray crystallography [3].

Chiral Specification Quality Control Enantiomeric Identity

Validated Application Scenarios for (s)-Camphorsulfonate in Chiral Resolution and Analytical Chemistry


Industrial-Scale Resolution of Racemic Sulfoximines with Reduced Chiral Acid Consumption

Based on the half-equivalent resolution protocol for S-methyl-S-phenylsulfoximine [4], (s)-camphorsulfonate is suited for large-scale production of enantiopure sulfoximine building blocks used in asymmetric synthesis. The method uses only 0.6 equivalents of (+)-CSA while achieving ≥99% ee in 80% yield without recrystallization [4]. This sub-stoichiometric approach reduces chiral acid procurement costs by approximately 40% compared to conventional full-equivalent resolutions, and elimination of recrystallization steps reduces solvent usage and processing time.

Pharmaceutical-Grade Amino Acid Enantiomer Purification via Predictable Diastereomeric Crystallization

The DL-phenylglycine resolution system [4] demonstrates that (1S)-(+)-camphorsulfonate forms diastereomeric salts with predictable solubility differentials—specifically, the D-PG·(+)-CS salt exhibits 98.8% optical purity with 45.7% yield due to markedly lower aqueous solubility than the L-PG·(+)-CS counterpart [4]. This predictable behavior, supported by crystal structure analysis showing dense alternating layer packing [4], makes (s)-camphorsulfonate appropriate for pharmaceutical manufacturing where amino acid enantiomer purity specifications are stringent and process reproducibility is required.

Chiral Diamine Resolution for Pharmaceutical Intermediate Synthesis with Direct High-ee Output

For trans-2,3-diphenylpiperazine resolution, (1S)-(+)-camphorsulfonic acid delivers 98% enantiomeric excess directly, whereas alternative resolving agents such as L-(+)-tartaric acid achieve only partial resolution and require additional achiral acid enrichment steps to reach comparable optical purity [4]. This positions (s)-camphorsulfonate as a preferred resolving agent for chiral diamine pharmaceutical intermediates where single-step, high-ee resolution reduces manufacturing complexity and improves overall process yield.

Dual-Function Ion-Pairing Agent in RP-HPLC for Achiral Retention Modulation with Chiral Discrimination Potential

In reversed-phase HPLC peptide analysis, camphor-10-sulfonate performs as an ion-pairing agent with retention behavior comparable to hexylsulfonate, with capacity factor dependence plateauing above 25 mM pairing ion concentration [4]. Unlike achiral alkyl sulfonates, camphor-10-sulfonate retains its chiral bicyclic framework, enabling dual-function applications where both achiral retention modulation and potential chiral recognition are desirable in a single chromatographic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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